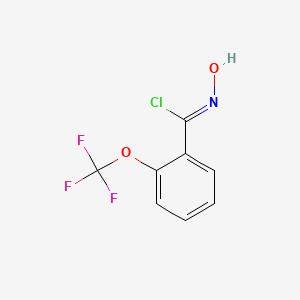

N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride

Description

N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride (CAS: 74467-04-2) is a halogenated aromatic compound with the molecular formula C₈H₅ClF₃NO and a molecular weight of 223.58 g/mol . It is characterized by a trifluoromethoxy (-OCF₃) substituent at the 2-position of the benzene ring and an N-hydroxy imidoyl chloride functional group. This compound is synthesized via chlorination of 2-(trifluoromethyl)benzaldehyde oxime using reagents such as N-chlorosuccinimide or phosphorus pentachloride .

Properties

Molecular Formula |

C8H5ClF3NO2 |

|---|---|

Molecular Weight |

239.58 g/mol |

IUPAC Name |

(1Z)-N-hydroxy-2-(trifluoromethoxy)benzenecarboximidoyl chloride |

InChI |

InChI=1S/C8H5ClF3NO2/c9-7(13-14)5-3-1-2-4-6(5)15-8(10,11)12/h1-4,14H/b13-7- |

InChI Key |

LCZKSSFWTSEFBD-QPEQYQDCSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/Cl)OC(F)(F)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride typically involves the reaction of 2-(trifluoromethoxy)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzimidoyl chloride moiety can be substituted by nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the hydroxylamine group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: The major products are substituted benzimidoyl derivatives, where the chlorine atom is replaced by the nucleophile.

Oxidation and Reduction Reactions: The major products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

- Trifluoromethoxy vs. Trifluoromethyl : The 2-OCF₃ group in the target compound provides stronger electron-withdrawing effects compared to 4-CF₃ (), enhancing electrophilicity at the imidoyl chloride site. This makes it more reactive in nucleophilic substitutions .

- Halogen Effects : Aryl bromides and chlorides (e.g., in ) exhibit lower reactivity in cross-coupling reactions compared to iodides, necessitating ligand-assisted catalysis (e.g., TMEDA) for efficiency .

Application-Specific Differences

- Pharmaceutical Intermediates : The target compound’s trifluoromethoxy group enhances metabolic stability in drug candidates, unlike N-(triphenylphosphoniomethyl)benzimidoyl chloride , which is tailored for phosphonium-based antitumor agents .

- Heterocycle Synthesis: While N-(2-cyanophenyl)benzimidoyl chloride forms isothiocyanates for quinazoline synthesis (), the target compound is optimized for isoxazole and benzimidazole frameworks .

Key Research Findings

Reactivity Trends

- Cross-Coupling Efficiency : Aryl iodides in imidoyl chlorides show superior reactivity in Cu-catalyzed reactions, while bromides/chlorides require ligands like TMEDA ( vs. 7) .

- Stability : N-hydroxy derivatives are prone to hydrolysis, necessitating anhydrous handling, whereas phosphoniomethyl analogs () are more stable but less versatile .

Biological Activity

N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO. The presence of a trifluoromethoxy group significantly influences its reactivity and biological interactions due to its electron-withdrawing properties. This unique structural feature enhances the compound's potential as a pharmaceutical agent.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antibacterial activity by disrupting bacterial cell wall synthesis. This mechanism could make it a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has shown promise in enzyme inhibition studies, particularly targeting tumor necrosis factor-alpha converting enzyme (TACE). In vitro assays demonstrated that compounds related to this scaffold exhibited IC(50) values below 5 nM, indicating potent inhibitory effects .

The mechanism of action primarily involves the compound's ability to form covalent bonds with biological targets. The electrophilic nature of the chloride group allows it to react with nucleophiles such as amino acids in proteins, potentially altering their functions. This reactivity is critical for modulating enzyme activity and other biological processes.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences between this compound and related compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-hydroxy-3-(trifluoromethyl)benzimidoyl chloride | Similar benzimidoyl structure | Different trifluoro substituent |

| 2-(Trifluoromethyl)benzoic acid | Lacks hydroxylamine functionality | Primarily used as an acid |

| N-hydroxybenzimidamide | Lacks trifluoromethoxy group | More straightforward structure |

The trifluoromethoxy substituent in this compound imparts distinct electronic properties that enhance its reactivity compared to similar compounds.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

- Antimicrobial Activity : In vitro tests demonstrated significant antimicrobial effects against various bacterial strains, suggesting potential therapeutic applications in treating infections.

- Enzyme Inhibition Assays : A study on TACE inhibitors highlighted the compound's ability to reduce TNF-alpha production in human whole blood assays, marking its relevance in inflammatory diseases .

- Cytotoxicity Studies : Further evaluations revealed low cytotoxicity levels in mammalian cell lines, indicating a favorable safety profile for potential drug development .

Q & A

Basic Research Question

- ¹H NMR : Hydroxyl protons (δ 8.18–12.85 ppm) exhibit broad singlets that disappear upon D₂O exchange, confirming the N-hydroxy group. Aromatic protons appear as multiplet signals (δ 7.09–8.05 ppm) .

- IR Spectroscopy : Stretching vibrations at ~1670 cm⁻¹ (C=N) and ~1660 cm⁻¹ (C-Cl) validate the imidoyl chloride structure .

Data Resolution : Anomalies in splitting patterns may arise from rotational isomerism; variable-temperature NMR or computational modeling can clarify conformational dynamics .

What safety protocols are mandated for handling this compound in laboratory settings?

Basic Research Question

- Ventilation : Use local exhaust ventilation for single-exposure risks and enclosed processes to mitigate inhalation hazards .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Label containers with hazard symbols (e.g., "!") and ensure immediate washing with soap upon exposure .

- First Aid : Administer artificial respiration if inhaled and seek medical attention for persistent irritation .

How do ligand systems (e.g., TMEDA) modulate catalytic efficiency in cross-coupling syntheses?

Advanced Research Question

TMEDA acts as a bidentate ligand, stabilizing Cu(I) intermediates and accelerating oxidative addition. Comparative studies show ligand-free conditions reduce yields by 30–40%, while TMEDA increases turnover frequency (TOF) by 2.5× . Methodological Insight : Screen ligands (e.g., phenanthroline, bipyridine) to balance steric effects and electronic donation. Monitor reaction progress via TLC (Rf ~0.5 in chloroform) .

How can researchers resolve contradictions in halogen substituent reactivity during imidoyl chloride synthesis?

Advanced Research Question

While Cl substituents exhibit lower reactivity than Br/I analogs, pre-activation with Lewis acids (e.g., ZnCl₂) or microwave-assisted heating (100°C, 10 min) can enhance Cl participation . Case Study : Aryl chlorides require 24 h for 50% conversion under conventional heating but achieve 85% in 2 h with microwave irradiation .

What purification strategies mitigate degradation during isolation?

Advanced Research Question

- Chromatography : Use silica gel with chloroform (non-polar) or acetone (polar) eluents to separate byproducts. Triethylammonium chloride precipitates are removed via filtration prior to chromatography .

- Recrystallization : Hexane/acetone mixtures (3:1 v/v) yield high-purity crystals (>98%), minimizing hygroscopic degradation .

How can stability studies be designed to predict shelf-life under varying storage conditions?

Advanced Research Question

- Accelerated Degradation Tests : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC (C18 column, acetonitrile/water mobile phase). Degradation products (e.g., hydrolysis to benzimidazole) indicate sensitivity to moisture .

- Recommendations : Use argon-flushed vials and desiccants (silica gel) for long-term storage at -20°C .

What mechanistic insights explain regioselectivity in benzimidazole formation?

Advanced Research Question

The Cu(I)-catalyzed pathway proceeds via a radical mechanism, where TMEDA stabilizes the Cu(I)-amide intermediate, directing electrophilic substitution to the 2-position. DFT calculations show a 15 kcal/mol preference for 2-(trifluoromethoxy) over 4-substituted products . Experimental Validation : Isotopic labeling (²H at C-2) confirms >90% retention of regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.